REACTION_SMILES
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[C:5]([CH3:6])(=[O:7])[O:8][c:9]1[c:10]([F:18])[cH:11][c:12]([C:13](=[O:14])[OH:15])[cH:16][cH:17]1.[CH3:19][N:20]([CH3:21])[CH:22]=[O:23].[S:1]([Cl:2])([Cl:3])=[O:4].[cH:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1>>[Cl:3][C:13]([c:12]1[cH:11][c:10]([F:18])[c:9]([O:8][C:5]([CH3:6])=[O:7])[cH:17][cH:16]1)=[O:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Oc1ccc(C(=O)O)cc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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Type
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product
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Smiles
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CC(=O)Oc1ccc(C(=O)Cl)cc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |